

# Application Notes and Protocols for WBC100 in Cell Culture

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## Compound of Interest

Compound Name: WBC100  
Cat. No.: B10861043

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## Introduction

**WBC100** is a potent and selective small-molecule degrader of the c-Myc oncoprotein, a key regulator of cell proliferation and survival that is frequently dysregulated in a wide range of human cancers.<sup>[1][2][3][4]</sup> Operating as a "molecular glue," **WBC100** facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc via the 26S proteasome pathway.<sup>[1][2][3][5]</sup> This targeted degradation of c-Myc induces apoptosis in cancer cells that overexpress this oncoprotein, while exhibiting significantly lower toxicity towards normal cells with low c-Myc expression.<sup>[1][3]</sup> These application notes provide detailed protocols for determining the effective concentrations of **WBC100** in various cancer cell lines and for assessing its biological activity.

## Data Presentation: Efficacy of WBC100 in Cancer and Normal Cell Lines

**WBC100** has demonstrated potent cytotoxic activity against a variety of cancer cell lines, particularly those with high levels of c-Myc expression. The half-maximal inhibitory

concentration (IC50) values for several cancer and normal cell lines are summarized in the tables below.

Table 1: IC50 Values of **WBC100** in Specific Cancer and Normal Cell Lines

Cell Line	Cancer Type	c-Myc Expression	IC50 (nM)
MOLM-13	Acute Myeloid Leukemia	High	16[1][3]
H9	T-cell Lymphoma	High	17[1][3]
Mia-PaCa-2	Pancreatic Ductal Adenocarcinoma	High	61[1][3]
L02	Normal Liver	Low	2205[1][3]
MRC-5	Normal Lung	Low	151[1][3]
WI38	Normal Lung	Low	570[1][3]

Table 2: Sensitivity of Various Cancer Cell Line Panels to **WBC100**

Cell Line Panel	Sensitivity to WBC100
Hematological Malignancies (23 cell lines)	
Highly Sensitive (IC50 ≤ 50 nM)	11 cell lines
Medium Sensitive (50 nM < IC50 < 100 nM)	9 cell lines
Low Sensitive (IC50 ≥ 100 nM)	3 cell lines
Solid Tumors (12 cell lines)	
Highly Sensitive (IC50 ≤ 50 nM)	3 cell lines
Medium Sensitive (100 nM < IC50 < 200 nM)	3 cell lines
Low Sensitive (IC50 > 200 nM)	6 cell lines

## Experimental Protocols

## Cell Culture

Proper cell culture technique is essential for obtaining reliable and reproducible results. The following are general guidelines for the culture of cell lines mentioned in the IC50 tables. Specific cell lines may have unique requirements; therefore, it is recommended to consult the supplier's instructions.

- MOLM-13 (Acute Myeloid Leukemia):
  - Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  - Culture Conditions: Suspension culture at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Subculture: Maintain cell density between  $0.4 \times 10^6$  and  $2.0 \times 10^6$  cells/mL. Split the culture every 2-3 days.
- Mia-PaCa-2 (Pancreatic Ductal Adenocarcinoma):
  - Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.
  - Culture Conditions: Adherent culture at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Subculture: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.
- H9 (T-cell Lymphoma):
  - Medium: RPMI-1640 supplemented with 10% or 20% FBS and 1% penicillin-streptomycin.
  - Culture Conditions: Suspension culture at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Subculture: Maintain cell density as recommended for suspension cultures.

## Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

- 96-well plates
- Complete cell culture medium
- **WBC100** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
  - For adherent cells (e.g., Mia-PaCa-2), seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Allow cells to attach overnight.
  - For suspension cells (e.g., MOLM-13, H9), seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 100  $\mu$ L of complete medium.
- Treatment with **WBC100**:
  - Prepare serial dilutions of **WBC100** in complete medium.
  - Add the desired concentrations of **WBC100** to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve **WBC100**).
  - Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO<sub>2</sub>.
- MTT Addition and Incubation:

- After the incubation period, add 10  $\mu$ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization of Formazan:
  - Carefully remove the medium.
  - Add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
  - Mix gently on an orbital shaker to ensure complete solubilization.
- Absorbance Measurement:
  - Read the absorbance at 570 nm using a microplate reader.

## Western Blot for c-Myc Degradation

Western blotting is used to detect the levels of c-Myc protein in cells following treatment with **WBC100**.

Materials:

- 6-well plates or culture flasks
- **WBC100**
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against c-Myc

- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Treatment and Lysis:
  - Seed cells (e.g., MOLM-13 or Mia-PaCa-2) in 6-well plates and treat with various concentrations of **WBC100** (e.g., 0, 20, 40, 80, 160, 320 nM) for a specified time (e.g., 24 hours).[3]
  - Wash cells with cold PBS and lyse them with lysis buffer.
  - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
  - Load equal amounts of protein from each sample onto an SDS-PAGE gel.
  - Run the gel to separate the proteins by size.
  - Transfer the proteins from the gel to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection:

- Incubate the membrane with a chemiluminescent substrate.
- Visualize the protein bands using an imaging system. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like  $\beta$ -actin or GAPDH.

## Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis induced by **WBC100**.

Materials:

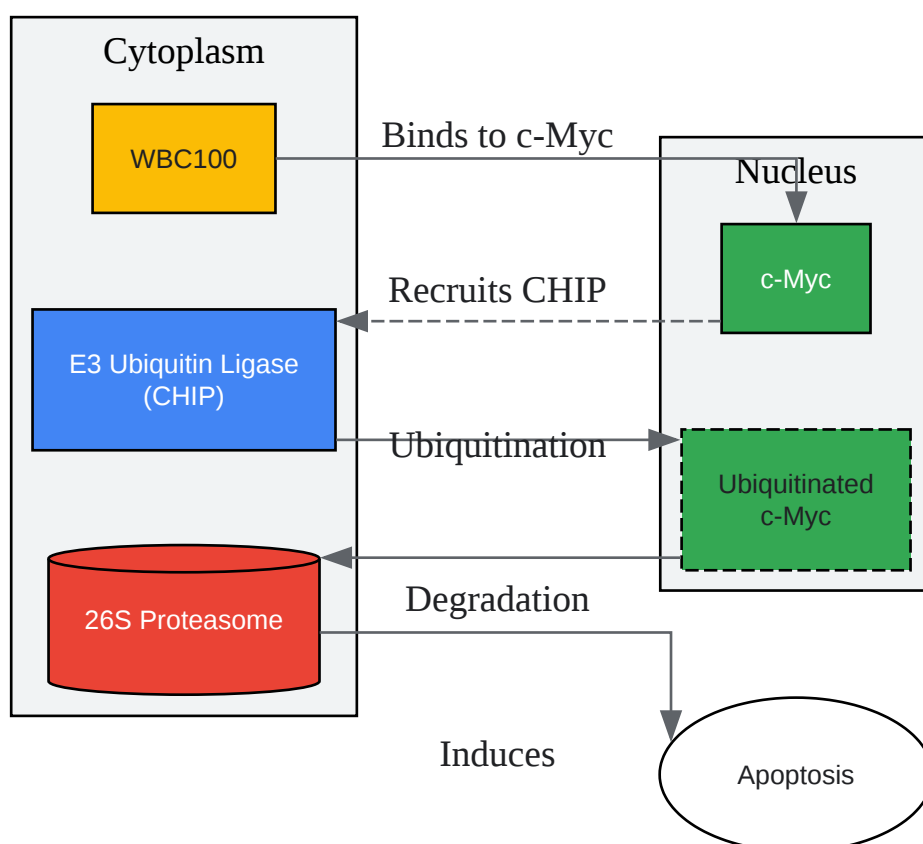
- 6-well plates
- **WBC100**
- Annexin V-FITC/PI apoptosis detection kit
- Binding buffer
- Flow cytometer

Protocol:

- Cell Treatment:
  - Seed cells (e.g., MOLM-13) in 6-well plates and treat with different concentrations of **WBC100** for various time points (e.g., 24 and 48 hours).[6]
- Cell Staining:
  - Harvest the cells and wash them with cold PBS.
  - Resuspend the cells in binding buffer.
  - Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

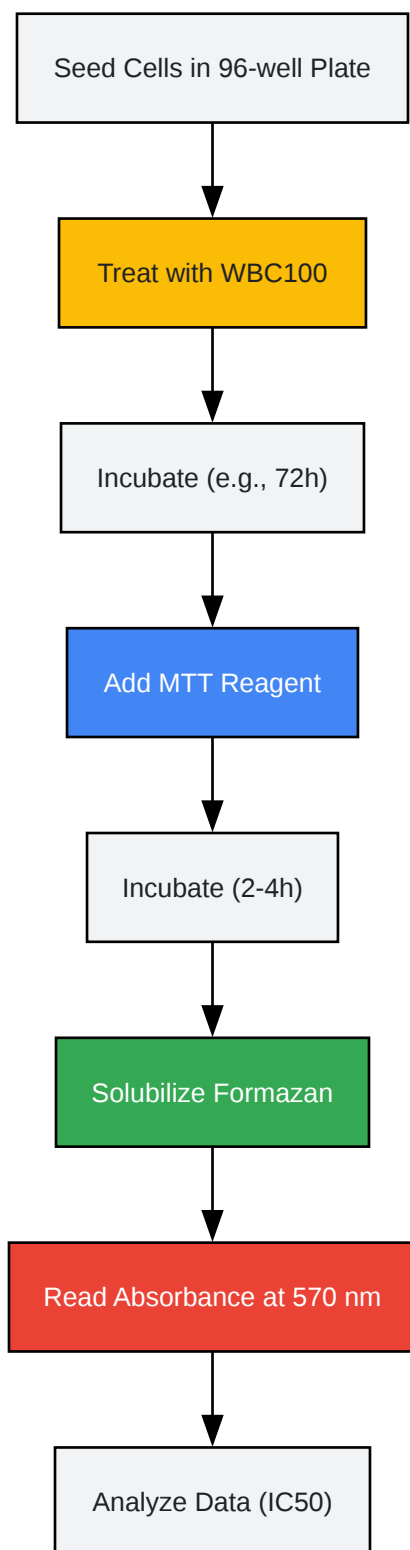
- Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis:
  - Analyze the stained cells using a flow cytometer.
  - The cell population can be distinguished as follows:
    - Viable cells: Annexin V-negative and PI-negative
    - Early apoptotic cells: Annexin V-positive and PI-negative
    - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

## Visualizations



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Caption: Mechanism of action of **WBC100**.



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Caption: Experimental workflow for the MTT cell viability assay.

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